molecular formula C17H18ClN3O3S B5340220 4-(benzenesulfonyl)-N-(4-chlorophenyl)piperazine-1-carboxamide

4-(benzenesulfonyl)-N-(4-chlorophenyl)piperazine-1-carboxamide

Cat. No.: B5340220
M. Wt: 379.9 g/mol
InChI Key: HHVBPPDPSLBCAX-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-(4-chlorophenyl)piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(4-chlorophenyl)piperazine-1-carboxamide typically involves the reaction of piperazine with benzenesulfonyl chloride and 4-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(4-chlorophenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or carboxamide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new piperazine derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4-chlorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S/c18-14-6-8-15(9-7-14)19-17(22)20-10-12-21(13-11-20)25(23,24)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVBPPDPSLBCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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